

Physical Characteristics of p-Toluenesulfinic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *P-Toluenesulfinic acid*

Cat. No.: *B1205849*

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This technical guide provides a comprehensive overview of the core physical characteristics of **p-toluenesulfinic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of a key chemical pathway involving this compound.

Core Physical Properties

p-Toluenesulfinic acid ($C_7H_8O_2S$) is an organosulfur compound that presents as a white to off-white crystalline solid.^[1] It is a key intermediate and catalyst in various organic syntheses. A summary of its principal physical properties is provided below.

Tabulated Physical Data

The following table summarizes the key quantitative physical characteristics of **p-toluenesulfinic acid**.

Property	Value	Source
Molecular Weight	156.20 g/mol	[2][3]
Melting Point	85 °C	[2][4]
Boiling Point	250.45 °C (rough estimate)	[4][5]
Density	1.2474 g/cm ³ (rough estimate)	[4][5]
pKa	1.7 (at 25 °C)	[5]

Solubility Profile

p-Toluenesulfinic acid exhibits varied solubility in different solvents, a critical consideration for its application in chemical reactions.

Solvent	Solubility	Source
Water	Sparingly soluble	[2]
Ethanol	Freely soluble	[2]
Ether	Freely soluble	[2]
Hot Benzene	Sparingly soluble	[2]

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of **p-toluenesulfinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for **p-toluenesulfinic acid** are not readily available in the searched literature, typical chemical shifts for the protons and carbons in its structural motifs are well-established. The aromatic protons would appear in the range of 7-8 ppm in ¹H NMR, and the methyl protons would be a singlet around 2.4 ppm. In ¹³C NMR, the aromatic carbons would resonate between 120-150 ppm, while the methyl carbon would be found around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **p-toluenesulfinic acid** would be characterized by the following key absorptions:

- O-H stretch: A broad band in the region of 2500-3300 cm^{-1} characteristic of a carboxylic acid dimer-like hydrogen bonding.
- S=O stretch: A strong absorption band typically found in the range of 1050-1100 cm^{-1} .
- Aromatic C-H stretch: Peaks just above 3000 cm^{-1} .
- Aromatic C=C stretch: Absorptions in the 1450-1600 cm^{-1} region.
- C-S stretch: Typically a weaker band in the 600-800 cm^{-1} region.

Experimental Protocols

This section details the methodologies for the synthesis of **p-toluenesulfinic acid** and the determination of its key physical properties.

Synthesis of p-Toluenesulfinic Acid

A common method for the preparation of **p-toluenesulfinic acid** is the reduction of p-toluenesulfonyl chloride. The free acid is often generated from its sodium salt.

Protocol: Preparation of Sodium p-Toluenesulfinate and subsequent acidification

- Reduction of p-Toluenesulfonyl Chloride:
 - In a large reaction vessel, dissolve sodium sulfite (Na_2SO_3) in water.
 - Gradually add p-toluenesulfonyl chloride to the solution while stirring vigorously. The reaction is typically carried out at room temperature or with gentle heating.
 - The reaction mixture is stirred until the disappearance of the sulfonyl chloride is confirmed (e.g., by TLC).
 - The resulting solution contains sodium p-toluenesulfinate.

- Isolation of **p-Toluenesulfinic Acid**:

- Cool the aqueous solution of sodium p-toluenesulfinate in an ice bath.
- Carefully add a dilute strong acid, such as hydrochloric acid (HCl), dropwise with continuous stirring.
- **p-Toluenesulfinic acid** will precipitate out of the solution as a white solid.
- Collect the solid by vacuum filtration and wash with cold water to remove any remaining salts.
- Dry the product under vacuum. It is important to note that the free sulfinic acid can be difficult to dry completely without partial conversion to the corresponding sulfonic acid.

Determination of Melting Point

The melting point of **p-toluenesulfinic acid** can be determined using the capillary tube method with a melting point apparatus.

Protocol: Capillary Melting Point Determination

- Sample Preparation: Finely powder a small amount of dry **p-toluenesulfinic acid**.
- Capillary Tube Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
- Measurement:
 - Place the capillary tube in the heating block of a melting point apparatus.
 - Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (85 °C).
 - Decrease the heating rate to approximately 1-2 °C per minute.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

This range represents the melting point.

Determination of Solubility

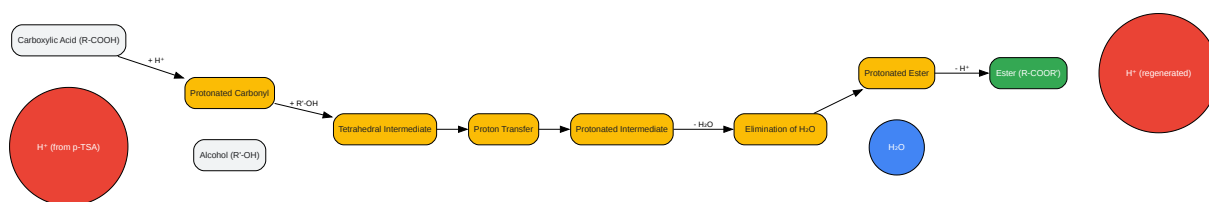
The solubility of **p-toluenesulfinic acid** in various solvents can be determined by the equilibrium solubility method.

Protocol: Equilibrium Solubility Determination

- **Sample Preparation:** Add an excess amount of **p-toluenesulfinic acid** to a known volume of the desired solvent (e.g., water, ethanol, ether) in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:**
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
 - Determine the concentration of **p-toluenesulfinic acid** in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
 - The solubility is then expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Role in Organic Synthesis: Catalytic Pathway

p-Toluenesulfonic acid, a close and more stable relative of **p-toluenesulfinic acid**, is a widely used strong acid catalyst in organic synthesis. The catalytic mechanism often involves the protonation of a substrate to enhance its electrophilicity. A representative example is the Fischer esterification.



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Caption: Catalytic cycle of Fischer esterification using a strong acid like p-TSA.

In this mechanism, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester product and regenerate the acid catalyst.

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- To cite this document: BenchChem. [Physical Characteristics of p-Toluenesulfonic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205849#physical-characteristics-of-p-toluenesulfonic-acid]

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